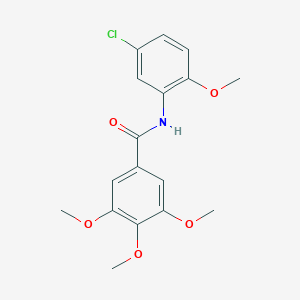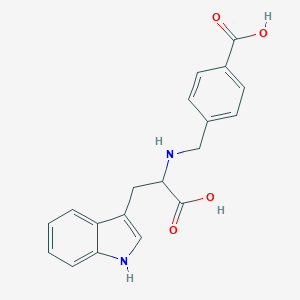
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM belongs to the class of phenethylamine derivatives and has a molecular weight of 375.86 g/mol.
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed that N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and neuroprotection. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has also been found to activate the extrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit various biochemical and physiological effects. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has also been shown to reduce the levels of reactive oxygen species, which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide also exhibits potent anticancer and neuroprotective activity, making it a promising compound for further research. However, N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide. One potential direction is to investigate the pharmacokinetic properties of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide in vivo. This could help to determine the optimal dosing regimen for N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide and its potential use in clinical settings. Another direction is to investigate the potential of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide as a therapeutic agent for other diseases such as multiple sclerosis and Huntington's disease. Additionally, the development of novel formulations of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide that improve its solubility and bioavailability could enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 5-chloro-2-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has also been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to protect dopaminergic neurons from degeneration, which is a hallmark of Parkinson's disease.
Eigenschaften
Molekularformel |
C17H18ClNO5 |
|---|---|
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18ClNO5/c1-21-13-6-5-11(18)9-12(13)19-17(20)10-7-14(22-2)16(24-4)15(8-10)23-3/h5-9H,1-4H3,(H,19,20) |
InChI-Schlüssel |
IPVYEZCTFDUGCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275545.png)
![[2-(2-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275546.png)
![(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275550.png)
![2-methyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propan-1-ol](/img/structure/B275551.png)
![(4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275553.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275556.png)

![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-methyl-2H-tetrazol-5-amine](/img/structure/B275559.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methyl-2H-tetrazol-5-amine](/img/structure/B275560.png)
![(2-cyclohex-1-en-1-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275562.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B275563.png)
![2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275567.png)
![3-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275568.png)
![3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275569.png)